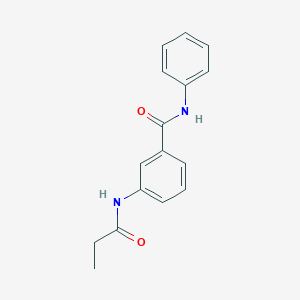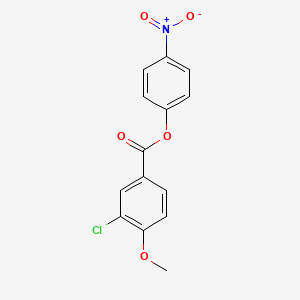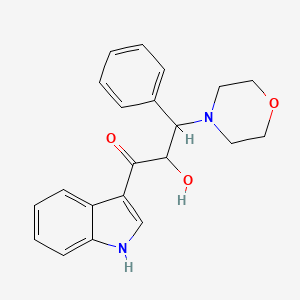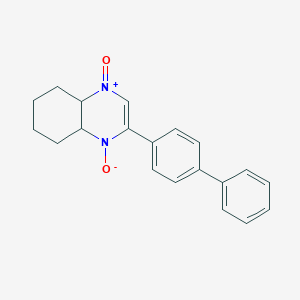
N-phenyl-3-(propionylamino)benzamide
Übersicht
Beschreibung
N-phenyl-3-(propionylamino)benzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. NPPB is a potent blocker of chloride channels and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
N-phenyl-3-(propionylamino)benzamide acts as a potent blocker of chloride channels by binding to the extracellular domain of the channel protein. This binding prevents the movement of chloride ions through the channel, leading to a decrease in chloride ion conductance. The exact mechanism of action of N-phenyl-3-(propionylamino)benzamide is not fully understood, but it is believed to involve a conformational change in the channel protein that prevents chloride ion movement.
Biochemical and physiological effects:
N-phenyl-3-(propionylamino)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell volume regulation, smooth muscle contraction, and neuronal excitability. N-phenyl-3-(propionylamino)benzamide has also been shown to have anti-tumor effects and has been used to study the role of chloride channels in cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N-phenyl-3-(propionylamino)benzamide is a potent and selective chloride channel blocker that has been widely used in scientific research. Its advantages include its potency, selectivity, and ability to block a wide range of chloride channels. However, N-phenyl-3-(propionylamino)benzamide also has some limitations, including its potential toxicity and the need for careful dosing in lab experiments.
Zukünftige Richtungen
There are many future directions for research involving N-phenyl-3-(propionylamino)benzamide. One area of research is the development of more selective chloride channel blockers that can target specific types of chloride channels. Another area of research is the study of the effects of N-phenyl-3-(propionylamino)benzamide on cancer cells and the development of novel anti-tumor therapies based on chloride channel blockade. Finally, the role of chloride channels in various physiological processes, including cell volume regulation, smooth muscle contraction, and neuronal excitability, is an area of ongoing research that will continue to be an important focus for future studies.
Wissenschaftliche Forschungsanwendungen
N-phenyl-3-(propionylamino)benzamide has been widely used in scientific research as a chloride channel blocker. It has been used to study the role of chloride channels in various physiological processes, including cell volume regulation, smooth muscle contraction, and neuronal excitability. N-phenyl-3-(propionylamino)benzamide has also been used to study the effects of chloride channel blockers on cancer cells and has been shown to have anti-tumor effects.
Eigenschaften
IUPAC Name |
N-phenyl-3-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-15(19)17-14-10-6-7-12(11-14)16(20)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEVMLKKYXJDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4163378.png)
![dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-ethoxy-3-methoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4163379.png)
![2-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4163384.png)
![N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide](/img/structure/B4163392.png)
![N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4163396.png)
![N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4163404.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4163410.png)
![N,N-dimethyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine hydrochloride](/img/structure/B4163417.png)
![3-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide](/img/structure/B4163422.png)



![1-[3-(2-allylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4163462.png)
![3-[4-(3-nitrophenoxy)butyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4163471.png)